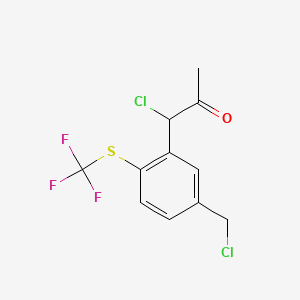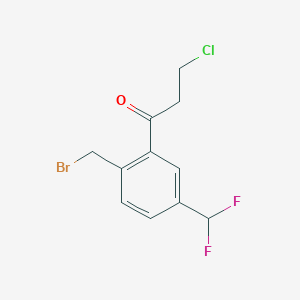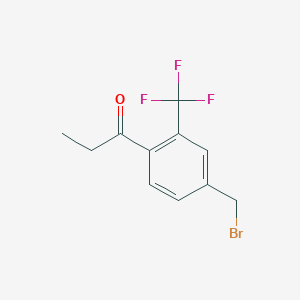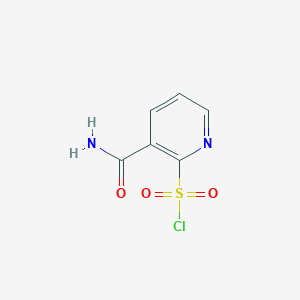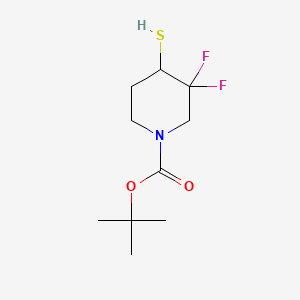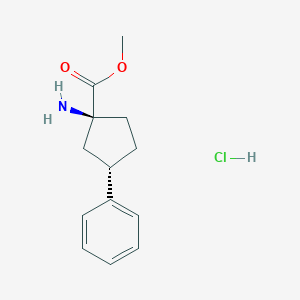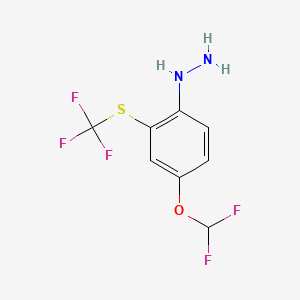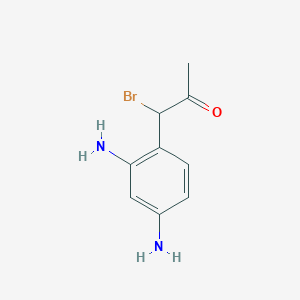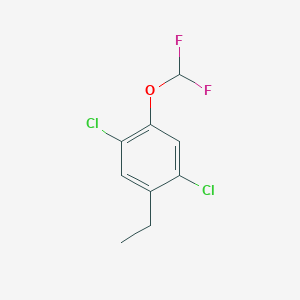
1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene is a chemical compound with the molecular formula C9H8Cl2F2O and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring with an ethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene involves several steps, typically starting with the chlorination and fluorination of a benzene derivative. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
Chemical Reactions Analysis
1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The difluoromethoxy group can be hydrolyzed to form corresponding alcohols or acids.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,4-Dichloro-2-difluoromethoxy-5-ethylbenzene can be compared with other similar compounds, such as:
- 1,4-Dichloro-2-fluoromethoxy-5-ethylbenzene
- 1,4-Dichloro-2-difluoromethoxybenzene
- 1,4-Dichloro-2-difluoromethoxy-5-methylbenzene
These compounds share similar structural features but differ in the number and position of substituents. The unique combination of chlorine, fluorine, and difluoromethoxy groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H8Cl2F2O |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-3-7(11)8(4-6(5)10)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
MWDYQQVVKWDVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


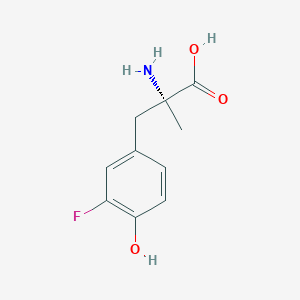
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)

